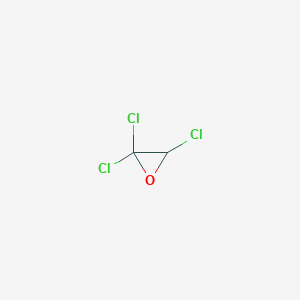
2-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
2-chloro-1H-indole-3-carbaldehyde is a derivative of the indole family and is an efficient chemical precursor for generating biologically active structures . It is used as a pharmaceutical intermediate and plays a significant role in the synthesis of indole phytoalexin cyclobrassinon .
Synthesis Analysis
The synthesis of 2-chloro-1H-indole-3-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of 2-chloro-1H-indole-3-carbaldehyde is C9H6ClNO . It is part of the indole family, which are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .Chemical Reactions Analysis
2-chloro-1H-indole-3-carbaldehyde is involved in multicomponent reactions (MCRs) that offer access to complex molecules . These reactions are high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique
Multicomponent Reactions
Field
Chemistry, specifically Organic Synthesis
Application
1H-Indole-3-carbaldehyde and its derivatives, including 2-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
Method
These compounds are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Results
The use of 1H-Indole-3-carbaldehyde and its derivatives in MCRs has been highlighted in recent applications from the period, 2014 to 2021 .
Synthesis of Indole Derivatives
Field
Pharmaceutical Chemistry
Application
Indole derivatives, including those derived from 2-chloro-1H-indole-3-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology .
Method
These compounds are used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Results
Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis of Indole Phytoalexin Cyclobrassinon
Application
2-chloro-1H-indole-3-carbaldehyde is used in the synthesis of indole phytoalexin cyclobrassinon .
Method
The specific method of synthesis is not mentioned in the sources, but it involves the use of 2-chloro-1H-indole-3-carbaldehyde as a precursor .
Results
The synthesis results in the production of indole phytoalexin cyclobrassinon .
Synthesis of Carbazole Derivatives
Application
2-chloro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures comprising carbazole .
Method
These compounds can undergo C–C and C–N coupling reactions and reductions easily .
Results
The use of 2-chloro-1H-indole-3-carbaldehyde in the synthesis of carbazole derivatives has been highlighted in recent applications .
Synthesis of Various Heterocyclic Derivatives
Application
2-chloro-1H-indole-3-carbaldehyde is significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Method
The inherent functional groups (CO) of 2-chloro-1H-indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .
Results
The synthesis results in the production of various heterocyclic derivatives .
Antitubercular Activity
Application
2-chloro-1H-indole-3-carbaldehyde is used in the synthesis of compounds with antitubercular activity .
Method
The specific method of synthesis is not mentioned in the sources, but it involves the use of 2-chloro-1H-indole-3-carbaldehyde as a precursor .
Results
The antitubercular result showed that chlorine derivatives were most active. Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) (MIC = 0.2 μg/mL) possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis .
Synthesis of Selected Alkaloids
Application
2-chloro-1H-indole-3-carbaldehyde is used in the synthesis of selected alkaloids .
Results
The synthesis results in the production of selected alkaloids .
Synthesis of Erucalexin
Application
2-chloro-1H-indole-3-carbaldehyde is used in the synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Results
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSSNBNFOBVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310948 | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
5059-30-3 | |
| Record name | 5059-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



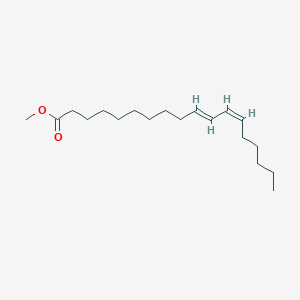
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)

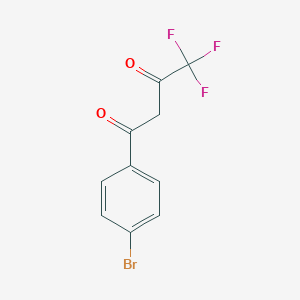
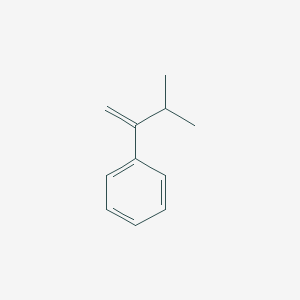
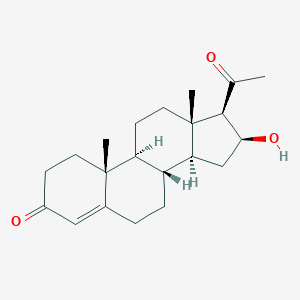
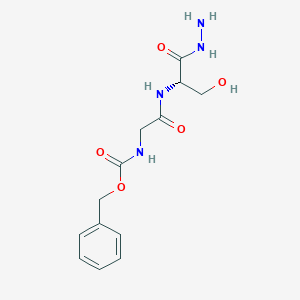

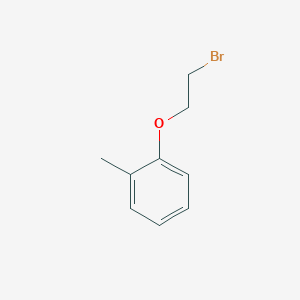
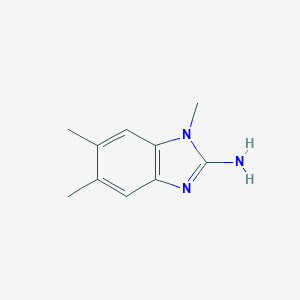
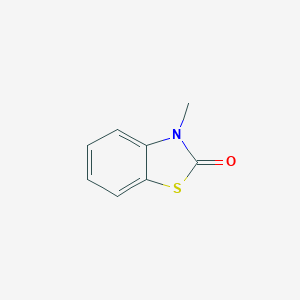
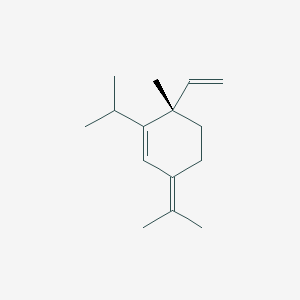
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
